Chemical structure analysis of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Chemical structure analysis of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
An In-Depth Technical Guide to the Chemical Structure Analysis of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Introduction
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry. It is structurally related to Medetomidine, a potent and selective α2-adrenergic agonist used for its sedative and analgesic properties in veterinary medicine.[1] The precise characterization of its chemical structure is a prerequisite for drug development, ensuring efficacy, safety, and compliance with regulatory standards. An unambiguous structural elucidation is fundamental to understanding its mechanism of action, structure-activity relationships (SAR), and metabolic fate.
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core analytical methodologies required for the complete structural verification of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole. We will delve into the causality behind the selection of specific techniques, present detailed, field-proven protocols, and interpret the expected data, thereby offering a self-validating framework for analysis. The narrative emphasizes an integrated approach, leveraging the strengths of multiple orthogonal techniques to build a cohesive and irrefutable structural profile.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is a thorough understanding of the molecule's constituent parts and inherent properties. The structure consists of a 1H-imidazole ring connected via an ethyl bridge to a 2,3-dimethylphenyl group. A critical feature of the 1H-imidazole moiety is its prototropic tautomerism, where the N-H proton can reside on either nitrogen atom, leading to two rapidly equilibrating forms. This phenomenon has significant implications for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂ | PubChem |
| Molecular Weight | 200.28 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Boiling Point (Predicted) | 381.9°C at 760 mmHg | Echemi[1] |
| pKa (Predicted) | 13.68 ± 0.10 | ChemicalBook[2] |
Core Analytical Workflow
A robust analytical strategy does not rely on a single technique but integrates multiple methods to cross-validate findings. The logical flow ensures purity is established before committing to more resource-intensive structural elucidation techniques.
Chromatographic Analysis for Purity Assessment
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for pharmaceutical compounds.[3][4] For a molecule like 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole, which possesses moderate polarity and a UV-active chromophore (the imidazole and phenyl rings), Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the method of choice. It effectively separates the target analyte from non-polar and polar impurities, ensuring that subsequent spectroscopic data is representative of the compound of interest. The addition of an acid modifier (e.g., formic acid) to the mobile phase protonates the basic imidazole nitrogen, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[5]
Protocol: RP-HPLC-UV Purity Assay
-
System Preparation:
-
LC System: A high-performance liquid chromatography system equipped with a UV/Vis or Diode Array Detector (DAD).[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[5]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
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-
Data Analysis:
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Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >98% is typically required for definitive structural analysis.
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Mass Spectrometry for Molecular Weight Confirmation
Expertise & Causality: Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight (MW) and elemental composition of a compound.[6] For imidazole derivatives, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the basicity of the imidazole nitrogens, which are readily protonated to form [M+H]⁺ ions. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
System Preparation:
-
Mass Spectrometer: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Calibration: Calibrate the instrument according to the manufacturer's protocol using a known calibration standard to ensure high mass accuracy (<5 ppm).
-
-
Sample Infusion:
-
Prepare a dilute solution of the sample (~1-5 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
MS Conditions:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Expected m/z: For C₁₃H₁₆N₂, the theoretical exact mass is 200.1313. The expected [M+H]⁺ ion will have an m/z of 201.1391.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula.
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Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Expertise & Causality: MS/MS provides further structural confirmation by inducing fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. The most probable cleavage site is the benzylic C-C bond of the ethyl linker, which is electronically stabilized, leading to a highly abundant fragment ion.
| Parent Ion (m/z) | Proposed Fragment (m/z) | Structure of Fragment | Neutral Loss |
| 201.1391 | 119.0861 | [C₉H₁₁]⁺ (dimethyl-tropylium or similar) | C₄H₆N₂ (imidazole-ethyl radical) |
| 201.1391 | 95.0609 | [C₅H₇N₂]⁺ (methyl-imidazole-methyl) | C₈H₉ (dimethylphenyl radical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is required for complete and unambiguous assignment of all proton and carbon signals. The aforementioned tautomerism of the imidazole ring is a key consideration; in many common NMR solvents like DMSO-d₆, proton exchange is fast on the NMR timescale, leading to averaged signals for the C4 and C5 positions.[7][8]
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it clearly shows the exchangeable N-H proton.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer.
-
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
| Imidazole NH | ~11.8 | br s | 1H | - |
| Imidazole C2-H | ~7.5 | s | 1H | - |
| Imidazole C4/5-H | ~6.8 | s | 1H | - |
| Aromatic H 's | 6.9 - 7.1 | m | 3H | Each other |
| -CH₂ -CH₂-Im | ~2.8 | t | 2H | -CH₂-Ar |
| Ar-CH₂ -CH₂- | ~2.7 | t | 2H | -CH₂-Im |
| Ar-CH₃ (x2) | ~2.2 | s | 6H | - |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Key HMBC Correlations (from Protons) |
| Imidazole C 2 | ~135 | C4/5-H |
| Imidazole C 4/5 (averaged) | ~118, ~130 | C2-H, N-H, -CH₂- |
| Aromatic C -H | 125 - 130 | Aromatic H's, Ar-CH₃ |
| Aromatic Quaternary C 's | 135 - 140 | Aromatic H's, Ar-CH₃, Ar-CH₂- |
| C H₂-CH₂-Im | ~35 | -CH₂-Ar, C4/5-H |
| Ar-C H₂-CH₂- | ~28 | Aromatic H's, -CH₂-Im |
| Ar-C H₃ (x2) | ~15, ~20 | Aromatic H's |
digraph "HMBC_Correlations" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#4285F4"];subgraph "cluster_phenyl" { label="2,3-Dimethylphenyl Ring"; style=filled; fillcolor="#F1F3F4"; node [shape=none]; Ar_H [label="Ar-H\n(δ 6.9-7.1)"]; Ar_CH3 [label="Ar-CH₃\n(δ 2.2)"]; Ar_CH2 [label="Ar-CH₂-\n(δ 2.7)"]; }
subgraph "cluster_imidazole" { label="Imidazole Ring"; style=filled; fillcolor="#F1F3F4"; node [shape=none]; Im_H2 [label="C2-H\n(δ 7.5)"]; Im_H45 [label="C4/5-H\n(δ 6.8)"]; Im_CH2 [label="-CH₂-Im\n(δ 2.8)"]; }
// HMBC Correlations (Arrows point from Proton to Carbon) Ar_H -> "Aromatic Quat C's" [label="²J, ³J"]; Ar_CH3 -> "Aromatic Quat C's" [label="²J, ³J"]; Ar_CH2 -> "Aromatic Quat C's" [label="²J"]; Im_H45 -> "C2" [label="²J"]; Im_CH2 -> "C4/5" [label="²J, ³J"]; Im_CH2 -> "C2" [label="³J"];
// Placeholder nodes for carbons node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; "Aromatic Quat C's" [label="Ar Quat C\n(δ 135-140)"]; "C2" [label="C2\n(δ 135)"]; "C4/5" [label="C4/5\n(δ ~125)"]; }
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that provides a molecular fingerprint by identifying the vibrational modes of functional groups.[6] It is an excellent complementary technique to confirm the presence of key structural motifs suggested by NMR and MS.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 (broad) | N-H Stretch | Imidazole ring |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic & Imidazole C-H |
| 2980 - 2850 | C-H Stretch (sp³) | Ethyl & Methyl C-H |
| ~1600, ~1480 | C=C & C=N Stretch | Aromatic & Imidazole rings |
| ~1450 | C-H Bend | CH₂ and CH₃ groups |
Conclusion
The structural analysis of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole requires a multi-faceted and logical approach. This guide outlines a validated workflow that begins with establishing sample purity via RP-HPLC, followed by definitive molecular weight and formula confirmation using high-resolution mass spectrometry. The core of the elucidation lies in 1D and 2D NMR spectroscopy, which maps the complete atomic connectivity of the molecule. Finally, FTIR spectroscopy provides rapid confirmation of essential functional groups. By integrating these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of the molecule, a critical step for any further investigation in drug discovery and development.
References
- BenchChem. Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide.
- MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
- PMC. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- ResearchGate. Identifying the tautomer state of a substituted imidazole by ¹³C NMR....
- 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
- Echemi. 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1).
- PMC. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
- ChemicalBook. 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole.
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- 1. echemi.com [echemi.com]
- 2. 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole | 1021949-47-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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